N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a carbamoyl group, and a methylphenyl group
Properties
Molecular Formula |
C19H16N4O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c1-11-2-8-14(9-3-11)23-18(26)15(10-21-19(23)27)17(25)22-13-6-4-12(5-7-13)16(20)24/h2-10H,1H3,(H2,20,24)(H,21,27)(H,22,25) |
InChI Key |
GLZHZDDJZZCDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common method is the reaction of 4-methylbenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. This intermediate is then reacted with 4-aminobenzamide to introduce the carbamoyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
- N-(4-Carbamoylphenyl)-3-(4-methylphenyl)urea
- N-(4-Carbamoylphenyl)-3-(4-methylphenyl)thiourea
Uniqueness
N-(4-Carbamoylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features, such as the tetrahydropyrimidine ring and the combination of carbamoyl and methylphenyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
